molecular formula C36H29ClCrN7O9S2 B14156526 Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, hydrogen CAS No. 71598-33-9

Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, hydrogen

Cat. No.: B14156526
CAS No.: 71598-33-9
M. Wt: 855.2 g/mol
InChI Key: GTRGTKTWILDZSX-UHFFFAOYSA-K
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Description

Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))-, hydrogen is a complex organic-inorganic hybrid compound It features a chromate ion coordinated with multiple organic ligands, including azo compounds and pyrazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process may start with the preparation of the azo compounds and pyrazolone derivatives, followed by their coordination with the chromate ion. Reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production of such complex compounds often involves large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The chromate ion can participate in oxidation reactions.

    Reduction: The azo groups can be reduced to amines.

    Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for oxidation. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo groups would yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a catalyst or a reagent in various organic synthesis reactions.

Biology

In biology, it may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as dyes or pigments, due to its complex structure and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The chromate ion and the organic ligands can interact with different biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)
  • Chromate(1-), (2-(3-chlorophenyl)-2,4-dihydro-4-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-5-methyl-3H-pyrazol-3-onato(2-)-kappaO3)(N-(7-(hydroxy-kappaO)-8-((2-(hydroxy-kappaO)-5-(methylsulfonyl)phenyl)azo-kappaN1)-1-naphthalenyl)acetamidato(2-))

Uniqueness

This compound is unique due to its complex structure, which combines multiple functional groups and coordination sites

Properties

CAS No.

71598-33-9

Molecular Formula

C36H29ClCrN7O9S2

Molecular Weight

855.2 g/mol

IUPAC Name

8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;2-(3-chlorophenyl)-5-methyl-4-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]pyrazol-3-olate;chromium(3+);hydron

InChI

InChI=1S/C19H17N3O5S.C17H15ClN4O4S.Cr/c1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;1-10-16(17(24)22(21-10)12-5-3-4-11(18)8-12)20-19-14-9-13(27(2,25)26)6-7-15(14)23;/h3-10,24-25H,1-2H3,(H,20,23);3-9,23-24H,1-2H3;/q;;+3/p-3

InChI Key

GTRGTKTWILDZSX-UHFFFAOYSA-K

Canonical SMILES

[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)C)[O-])[O-])C3=CC(=CC=C3)Cl.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Cr+3]

Origin of Product

United States

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